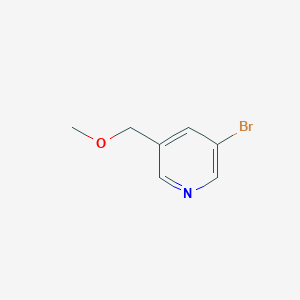

3-Bromo-5-(methoxymethyl)pyridine

Overview

Description

3-Bromo-5-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 173999-17-2 . It has a molecular weight of 202.05 and its IUPAC name is 3-bromo-5-(methoxymethyl)pyridine . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Bromo-5-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 202.05 .Scientific Research Applications

Synthesis of Natural Alkaloids

- Total Synthesis of Variolin B and Deoxyvariolin B : A study by Baeza et al. (2010) demonstrated the use of a derivative of 3-Bromo-5-(methoxymethyl)pyridine in the total synthesis of variolin B and deoxyvariolin B, natural alkaloids with significant biological activities. The synthetic route involved selective palladium-mediated functionalization, showcasing the compound's utility in complex organic synthesis Baeza et al., 2010.

Development of New Materials

- Hyperbranched Polyelectrolytes : Monmoton et al. (2008) reported the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 3-Bromo-5-(methoxymethyl)pyridine, which was used to produce new hyperbranched polyelectrolytes. This work highlighted its potential in creating materials with specific electrical properties Monmoton et al., 2008.

Catalytic Processes

- Ethylene Dimerization Catalysts : Nyamato et al. (2015) synthesized imino)pyridine palladium(II) complexes using a derivative of 3-Bromo-5-(methoxymethyl)pyridine. These complexes were evaluated as catalysts for the selective dimerization of ethylene, demonstrating the role of the compound in facilitating selective catalytic reactions Nyamato et al., 2015.

Antimicrobial and Antiviral Research

- Antibacterial and Antiviral Properties : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a structurally similar compound, to construct new polyheterocyclic ring systems with evaluated in vitro antibacterial properties. This research underscores the potential biomedical applications of related bromo-pyridine derivatives Abdel‐Latif et al., 2019.

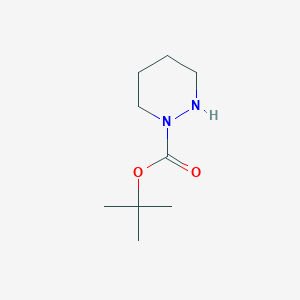

Ring Contraction Processes

- Synthesis of 2-(Bromomethyl)pyrrolidines : Tehrani et al. (2000) investigated the boron(III) bromide-induced ring contraction of 3-methoxypiperidines, closely related to 3-Bromo-5-(methoxymethyl)pyridine, to form 2-(bromomethyl)pyrrolidines. This work contributes to the field of synthetic organic chemistry by providing a novel method for ring contraction Tehrani et al., 2000.

Safety And Hazards

properties

IUPAC Name |

3-bromo-5-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBXJVRGUSEWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595237 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methoxymethyl)pyridine | |

CAS RN |

173999-17-2 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)